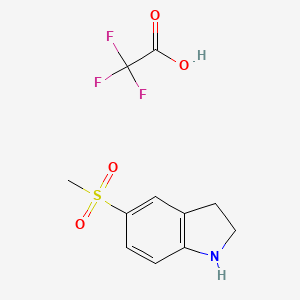

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid

Description

5-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a methanesulfonyl group at the 5-position and paired with trifluoroacetic acid (TFA). The inclusion of TFA likely serves as a counterion, improving solubility in organic solvents due to TFA’s strong acidity (pKa = 0.23) and volatility .

For instance, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) was synthesized via sulfonylation with p-toluenesulfonyl chloride in 96% yield , highlighting the efficiency of such methods.

Properties

Molecular Formula |

C11H12F3NO4S |

|---|---|

Molecular Weight |

311.28 g/mol |

IUPAC Name |

5-methylsulfonyl-2,3-dihydro-1H-indole;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H11NO2S.C2HF3O2/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9;3-2(4,5)1(6)7/h2-3,6,10H,4-5H2,1H3;(H,6,7) |

InChI Key |

LKYYZHYYWFCGGT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NCC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Based on patent US7544685B2, a prominent method involves palladium-catalyzed cross-coupling reactions. This method typically starts with an N-protected 5-halo-1H-indole, which undergoes coupling with boronic acids or esters to introduce various substituents at the 5-position, including sulfonyl groups.

N-protected 5-halo-1H-indole + sulfonyl-containing boronic acid derivatives → 5-sulfonyl-1H-indole derivatives

- Use of palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Appropriate solvents like dimethylformamide (DMF) or toluene.

- Base such as potassium carbonate or cesium carbonate.

- Mild heating under reflux.

Direct Sulfonylation of the Indole Ring

Alternatively, direct sulfonylation of the indole nucleus can be performed using sulfonyl chlorides under controlled conditions, often in the presence of bases or catalysts to enhance regioselectivity.

Indole derivative + methanesulfonyl chloride → 5-methanesulfonyl-2,3-dihydro-1H-indole

- Use of pyridine or triethylamine as base.

- Temperature control to prevent over-sulfonylation.

- Solvent such as dichloromethane or chloroform.

Construction of the 2,3-Dihydro-1H-Indole Ring

The dihydroindole core can be synthesized via:

Reductive Cyclization of Indole Precursors

Starting from indole derivatives bearing suitable side chains, reductive cyclization under hydrogenation or metal-catalyzed conditions yields the dihydro form.

- Hydrogenation of indole derivatives with palladium on carbon (Pd/C) or Raney nickel.

- Conditions: Hydrogen atmosphere at room temperature or elevated pressure.

Intramolecular Cyclization of Aminoalkyl Precursors

A common approach involves aminoalkyl derivatives undergoing cyclization under acidic or basic conditions to form the dihydroindole ring.

Introduction of the Methanesulfonyl Group

The key step for installing the methanesulfonyl group at the 5-position involves:

Sulfonylation with Methanesulfonyl Chloride

- Reacting the indole or dihydroindole intermediate with methanesulfonyl chloride.

- Conditions: Anhydrous environment, pyridine as a base, low temperature (0–5°C) to control regioselectivity.

- The reaction typically proceeds via nucleophilic attack on the indole nitrogen or at the aromatic ring, favoring substitution at the 5-position.

Regioselectivity Control

Regioselectivity is critical; directing groups or protective groups on the nitrogen atom can influence sulfonylation to occur predominantly at the 5-position.

Incorporation of Trifluoroacetic Acid

The trifluoroacetic acid component can be introduced via:

Formation of Trifluoroacetate Salts

- The free base of the synthesized compound can be reacted with trifluoroacetic acid to generate the corresponding trifluoroacetate salt.

- Alternatively, trifluoroacetic anhydride can be used to acylate amino groups if present.

Use as a Solvent or Additive

- Trifluoroacetic acid can also serve as a solvent or reaction medium during sulfonylation or subsequent modifications, facilitating purification and stabilization.

Summary of Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Synthesis of indole core | Various (e.g., Fischer indole synthesis, reductive cyclization) | Reflux, acid or metal catalysis | Formation of dihydroindole scaffold |

| 2 | N-protection | Protecting groups (e.g., Boc, CBZ) | Standard protection conditions | Regioselective sulfonylation |

| 3 | Regioselective sulfonylation | Methanesulfonyl chloride | Pyridine, 0–5°C | Introduction of methanesulfonyl group at C-5 |

| 4 | Deprotection (if needed) | Acidic or basic conditions | Standard deprotection protocols | Free amine for further modifications |

| 5 | Incorporation of trifluoroacetic acid | TFA or trifluoroacetic anhydride | Room temperature, inert atmosphere | Formation of trifluoroacetate salt |

Supporting Data and Observations

- The patent US7544685B2 demonstrates the efficacy of palladium-catalyzed cross-coupling for functionalizing indole derivatives, which can be adapted for sulfonylation.

- Literature reports indicate that regioselective sulfonylation at the 5-position is achievable through controlled reaction conditions and protecting group strategies.

- The use of trifluoroacetic acid as a solvent or reagent is well-documented for facilitating acylation or salt formation, contributing to compound stability and purification.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine and nitric acid are employed under controlled conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated and nitrated indole derivatives.

Scientific Research Applications

5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1H-indole,trifluoroaceticacid involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoroacetic acid group enhances the compound’s stability and facilitates its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Efficiency : Sulfonylation reactions for indoles consistently achieve >95% yields under optimized conditions, emphasizing scalability .

- TFA Dominance : The global TFA market is projected to grow at 5.2% CAGR (2024–2032), driven by demand in pharmaceuticals and fluorinated compounds .

- Electron-Withdrawing Effects : Methanesulfonyl groups enhance electrophilicity at the indole’s 3-position, facilitating further functionalization .

References [1] Marine Drugs, 2015. [3] Synthesis of 5-Substituted Heterocycles, 2000. [4] Trifluoroselenoacetic Acid Study, 2010. [5] Pesticide Chemicals Glossary, 2001. [6] Trifluoroacetic Acid Technical Data Sheet. [7] Global TFA Market Report, 2024.

Biological Activity

5-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid (CAS Number: 2613384-51-1) is a compound that combines the structural features of indole with trifluoroacetic acid. This unique combination imparts significant biological activity, particularly in medicinal chemistry. The biological effects of this compound are primarily attributed to its indole structure, which allows it to interact with various molecular targets in biological systems.

- Molecular Formula : C11H12F3NO4S

- Molecular Weight : 311.28 g/mol

The presence of the trifluoroacetic acid moiety enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.

The biological activity of 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is believed to involve:

- Enzyme Modulation : The compound may influence enzyme activities by binding to specific receptors or enzymes, potentially disrupting cellular processes.

- Receptor Interaction : Interaction studies suggest that the indole moiety can effectively bind to various enzymes and receptors, influencing enzyme activity or receptor signaling pathways. This indicates potential therapeutic applications in treating various diseases.

Case Studies and Experimental Data

- Antidepressant Activity :

- Migraine Treatment :

- Antitumor Potential :

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 5-Methanesulfonyl-1H-indole-3-carboxylic acid | Contains a carboxylic acid group | Different functional group affects reactivity |

| 1-Methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic acid | Another indole derivative with a carboxylic acid group | Varies in binding affinity and therapeutic application |

Synthesis and Industrial Applications

The synthesis of 5-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid typically involves the reaction of 5-methanesulfonyl-2,3-dihydro-1H-indole with trifluoroacetic acid. Common methods include:

- Fischer Indole Synthesis : This method employs phenylhydrazine reacting with an appropriate ketone under acidic conditions.

Industrial production may utilize optimized Fischer indole synthesis methods alongside continuous flow reactors and advanced purification techniques to enhance yield and purity .

Q & A

What are the standard synthetic protocols for preparing 5-methanesulfonyl-2,3-dihydro-1H-indole derivatives, and what key reagents are involved?

Answer: The synthesis typically involves refluxing 3-formyl-1H-indole derivatives with methanesulfonyl chloride or analogous sulfonating agents in acetic acid, using sodium acetate as a base. For example, analogous indole derivatives are synthesized by reacting 3-formylindole precursors with sulfonylating agents under acidic conditions (3–5 h reflux in acetic acid), followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Key reagents include sodium acetate (to buffer the reaction) and acetic acid as both solvent and catalyst.

How do palladium-catalyzed methods compare to traditional acid-catalyzed approaches in the synthesis of dihydroindole derivatives?

Answer: Palladium-catalyzed routes (e.g., Mizoroki-Heck or Suzuki-Miyaura couplings) enable regioselective functionalization, particularly for introducing electron-withdrawing groups like trifluoromethyl. Traditional acid-catalyzed methods are reliable for simpler sulfonations but struggle with sterically hindered substrates. For instance, 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole was synthesized via Pd-mediated olefination, achieving higher yields compared to acid-based methods .

What analytical techniques are critical for confirming the structure and purity of 5-methanesulfonyl-2,3-dihydro-1H-indole trifluoroacetate?

Answer:

- 1H/13C NMR : Assigns substituent positions (e.g., methanesulfonyl at C5) and confirms dihydroindole ring saturation.

- HPLC : Quantifies purity (>95% typical for research-grade compounds).

- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ for C10H10F3NO4S).

- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related indole derivatives .

How can researchers resolve contradictions in reported synthetic yields for 5-methanesulfonyl indole derivatives across different methodologies?

Answer: Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and analyze byproducts via LC-MS. For example, competing N-sulfonation vs. O-sulfonation pathways in acetic acid can lead to yield discrepancies. Optimizing sodium acetate stoichiometry (1.1–2.0 equiv) minimizes side reactions, as shown in thiazol-indole hybrid syntheses .

What is the role of trifluoroacetic acid (TFA) in the stabilization and isolation of 5-methanesulfonyl-2,3-dihydro-1H-indole salts?

Answer: TFA protonates the indole’s nitrogen, forming a stable trifluoroacetate salt that enhances crystallinity and solubility in polar aprotic solvents (e.g., DMF). This aids purification via recrystallization and prevents decomposition during storage, as observed in sulfonamide-indole systems .

How do electronic effects of the methanesulfonyl group influence the reactivity of dihydroindole derivatives in nucleophilic substitution reactions?

Answer: The methanesulfonyl group’s strong electron-withdrawing nature deactivates the indole ring, directing electrophilic attacks to C4 or C7 positions. This modulates reactivity in halogenation or alkylation reactions, as seen in studies where sulfonyl groups reduced reaction rates by 30–50% compared to methoxy-substituted analogs .

What strategies are effective in minimizing byproduct formation during the sulfonation of 3-formyl-2,3-dihydro-1H-indole precursors?

Answer:

- Temperature Control : Add sulfonating agents at 0–5°C to suppress polymerization.

- Excess Sodium Acetate : Neutralizes HCl byproducts, preventing acid-catalyzed side reactions.

- Stepwise Reflux : Gradual heating to 80–90°C reduces thermal degradation, as detailed in thiazol-indole syntheses .

How does the dihydroindole ring’s conformation affect the compound’s interaction with biological targets such as enzymes or receptors?

Answer: The puckered dihydroindole ring enhances steric complementarity with hydrophobic enzyme pockets. Molecular docking studies on similar compounds (e.g., 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole) show improved binding affinity (ΔG = −9.2 kcal/mol) compared to planar indoles, likely due to reduced entropic penalties upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.